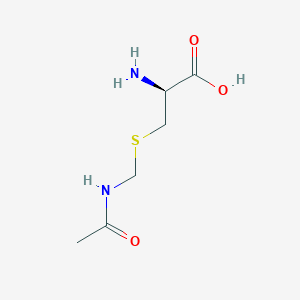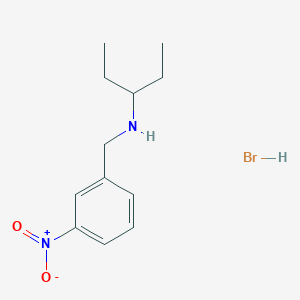
N-(3-nitrobenzyl)-3-pentanamine hydrobromide
Overview
Description
N-(3-nitrobenzyl)-3-pentanamine hydrobromide is an organic compound that features a nitrobenzyl group attached to a pentanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrobenzyl)-3-pentanamine hydrobromide typically involves the nitration of benzyl compounds followed by amination and subsequent hydrobromide salt formation. One common method involves the bromination of nitrotoluene to form nitrobenzyl bromide, which is then reacted with pentanamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination processes, followed by purification and crystallization steps to ensure high purity and yield. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrobenzyl)-3-pentanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can participate in reduction reactions to form corresponding amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with palladium catalysts, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include various amine derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
N-(3-nitrobenzyl)-3-pentanamine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-nitrobenzyl)-3-pentanamine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound’s structure allows it to participate in specific binding interactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrobenzyl derivatives and pentanamine analogs, such as:
- 3-nitrobenzylamine
- 3-nitrobenzyl alcohol
- N-(3-nitrobenzyl)-2-pentanamine
Uniqueness
N-(3-nitrobenzyl)-3-pentanamine hydrobromide is unique due to its specific combination of a nitrobenzyl group and a pentanamine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds in terms of reactivity and functionality.
Properties
IUPAC Name |
N-[(3-nitrophenyl)methyl]pentan-3-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.BrH/c1-3-11(4-2)13-9-10-6-5-7-12(8-10)14(15)16;/h5-8,11,13H,3-4,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWRSDXJONTEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC(=CC=C1)[N+](=O)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-58-8 | |
| Record name | Benzenemethanamine, N-(1-ethylpropyl)-3-nitro-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


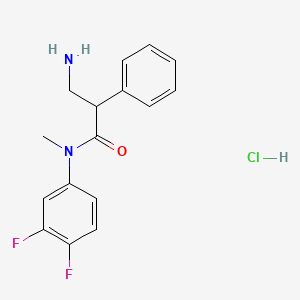
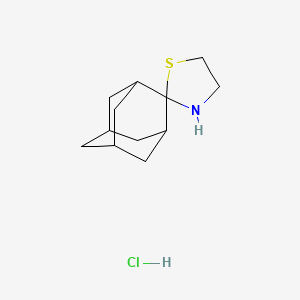
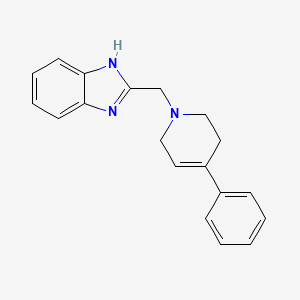
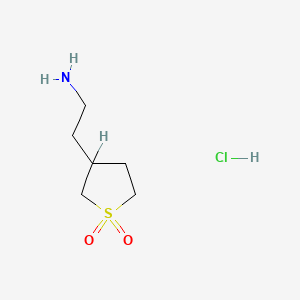
![1H-Pyrrole-2,5-dione, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1652719.png)
![3-amino-1-(4-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1652720.png)


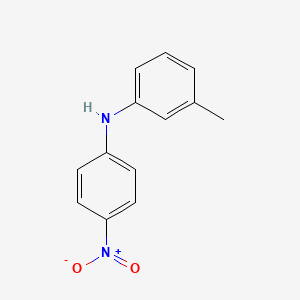
![1-(furan-2-ylmethylidene)-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione](/img/structure/B1652732.png)
![(Z)-4-[(2E)-2-[(4-Bromophenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1652733.png)
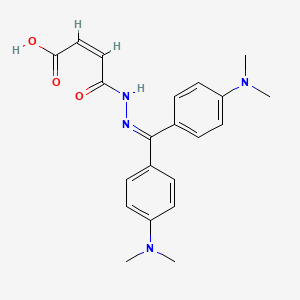
![4-fluorospiro[1H-indole-3,4'-oxane]-2-one](/img/structure/B1652735.png)
